molecular formula C24H29FN4O2 B2887501 N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-29-3

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2887501
CAS No.: 922559-29-3
M. Wt: 424.52
InChI Key: PILRDTQUXIEKFN-UHFFFAOYSA-N
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Description

N1-(3-Fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic moiety (3-fluorophenyl) and a substituted indoline-piperidine hybrid side chain.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-28-13-10-18-14-17(8-9-21(18)28)22(29-11-3-2-4-12-29)16-26-23(30)24(31)27-20-7-5-6-19(25)15-20/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILRDTQUXIEKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide core, a fluorinated phenyl group, and piperidine and indoline moieties. Its molecular formula is C22H26F1N3O2C_{22}H_{26}F_{1}N_{3}O_{2}, with a molecular weight of approximately 375.46 g/mol.

Key Structural Components:

  • Oxalamide Core: Provides potential for hydrogen bonding and interaction with biological targets.
  • Fluorinated Phenyl Group: Enhances lipophilicity and may improve receptor binding affinity.
  • Piperidine Ring: Contributes to the pharmacokinetic profile and may influence the compound's interaction with neurotransmitter receptors.

Preliminary studies suggest that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Specific Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, similar to other oxalamides.
  • Receptor Modulation: Interaction with various receptors, potentially including those related to pain and inflammation.
  • Cell Signaling Pathways: Modulation of signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of oxalamides in a murine model of arthritis. The results indicated that treatment with similar compounds led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to this compound induced apoptosis in various cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide with structurally or functionally related oxalamide derivatives:

Compound Name Structural Features Molecular Weight Therapeutic/Functional Role Key References
This compound 3-Fluorophenyl, 1-methylindolin-5-yl, piperidine-ethyl chain ~423.5 g/mol* Hypothesized receptor modulation (based on analogs); research-stage compound
N1-(3-Trifluoromethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide 3-Trifluoromethylphenyl instead of 3-fluorophenyl ~473.5 g/mol Enhanced lipophilicity; potential CNS activity (structural analog)
N1-(Thiophen-2-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Thiophene-methyl substituent 426.6 g/mol Unreported pharmacological activity; structural diversity for SAR studies
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl chain 385.4 g/mol Umami flavor enhancer; FDA/FEMA-approved (GRAS status)
BNM-III-170 (Antiviral Oxalamide) 4-Chloro-3-fluorophenyl, guanidinomethyl-indenyl hybrid ~600 g/mol HIV entry inhibitor; enhances vaccine efficacy in preclinical models

*Calculated based on formula C23H26FN5O2.

Key Comparative Insights

Structural Flexibility: The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., S336’s dimethoxybenzyl group) .

Functional Diversity: S336: Unlike the target compound, S336 is optimized for flavor enhancement (umami) and has undergone rigorous toxicological evaluation for food-safe use .

Research and Regulatory Status

  • Target Compound: No published toxicity or clinical trial data were identified, suggesting it remains in early-stage research .
  • S336: Approved by FEMA (4233) and WHO/FAO for food use, with established NOAEL (No Observed Adverse Effect Level) in rodents .
  • BNM-III-170 : Preclinical data support its advancement as an antiviral candidate, though regulatory approval is pending .

Q & A

Q. Optimization strategies :

  • Catalyst selection : Use of coupling agents like HATU or EDCI improves reaction efficiency .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine activation) to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural motifs (e.g., fluorophenyl, piperidine) and identifies impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 455 g/mol for related analogs) .
  • HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% for pharmacological studies) .

For advanced structural analysis, X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound against specific enzymatic targets?

Q. Methodological framework :

  • Molecular docking studies : Use software (e.g., AutoDock Vina) to predict binding interactions with targets (e.g., kinases, GPCRs) based on the compound’s piperidine and fluorophenyl moieties .
  • Kinetic assays : Measure enzyme inhibition (IC50) under varied pH and temperature conditions to assess binding stability .
  • Cellular assays : Pair siRNA knockdown of putative targets with dose-response curves to confirm on-target effects .

Example : If targeting a kinase, perform phosphorylation assays (Western blot) to validate inhibition .

Advanced: What strategies are recommended for resolving discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?

Q. Root-cause analysis approaches :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify absorption/metabolism issues (e.g., CYP450 interactions) .
  • Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that reduce efficacy .
  • Structural analogs : Compare in vitro/vivo data of derivatives (e.g., piperazine vs. piperidine substitutions) to pinpoint pharmacophore requirements .

Case study : If poor CNS penetration is suspected, modify the compound’s logP (e.g., via fluorophenyl substitution) to enhance blood-brain barrier permeability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity for therapeutic targets?

Q. SAR strategies :

  • Fragment replacement : Substitute the indoline ring with bicyclic analogs (e.g., tetrahydroisoquinoline) to enhance target affinity .
  • Steric effects : Introduce methyl groups to the piperidine moiety to block off-target interactions .
  • Electrostatic tuning : Replace fluorine with chlorine to modulate electron-withdrawing effects and binding kinetics .

Validation : Use radioligand displacement assays to quantify affinity shifts (Ki) for each analog .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

  • Cell viability assays (MTT or CellTiter-Glo) to assess cytotoxicity in cancer/normal cell lines .
  • Enzyme inhibition assays (e.g., fluorescence-based) for targets like proteases or kinases .
  • Receptor binding assays (e.g., radiolabeled ligands for GPCRs) to measure IC50 .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-treated samples .

Advanced: How can computational modeling improve the prediction of this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • QSAR models : Train algorithms on datasets of oxalamide derivatives to predict logP, solubility, and CYP450 inhibition .
  • Molecular dynamics simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to estimate oral bioavailability .
  • Toxicity prediction : Use tools like ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks .

Validation : Cross-check predictions with in vitro Caco-2 permeability and microsomal stability assays .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the oxalamide bond .
  • Light sensitivity : Protect from UV exposure to avoid degradation of the fluorophenyl group .
  • pH stability : Avoid aqueous solutions with pH <5 or >8 to maintain structural integrity .

Monitoring : Regular HPLC analysis to track degradation over time .

Advanced: How can researchers address conflicting data regarding this compound’s selectivity across related protein isoforms?

  • Isoform-specific assays : Design experiments using purified isoforms (e.g., kinase isoforms) to isolate activity .
  • Cryo-EM or X-ray crystallography : Resolve binding modes to identify isoform-specific interactions .
  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown-MS) to map off-target binding .

Example : If conflicting data arises for PI3Kα vs. PI3Kγ inhibition, perform kinase panel screens to clarify selectivity .

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